3-(4-Methoxyphenyl)-3-phenylpropanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize 3-(4-Methoxyphenyl)-3-phenylpropanoic acid involves an aldol condensation reaction. This process typically starts with the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to acidic hydrolysis to yield the desired compound.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 4-methoxybenzyl chloride reacts with phenylmagnesium bromide to form an intermediate, which is then treated with carbon dioxide and subsequently hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are typically used to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(4-Methoxyphenyl)-3-phenylpropanoic acid can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group under strong oxidative conditions.
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Reduction: : The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used. For instance, catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-Methoxybenzoic acid, phenylacetic acid.
Reduction: 3-(4-Methoxyphenyl)-3-phenylpropanol.
Substitution: 4-Bromo-3-(4-methoxyphenyl)-3-phenylpropanoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Methoxyphenyl)-3-phenylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the production of high-performance materials.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-3-phenylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the propanoic acid moiety, leading to different applications and reactivity.
3-(4-Hydroxyphenyl)-3-phenylpropanoic acid:
Uniqueness
3-(4-Methoxyphenyl)-3-phenylpropanoic acid is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXQSFDCHDCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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